

Validation of 4,4'-(1,3-Dimethylbutylidene)diphenol NMR Data: A Comparative Guide

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Compound of Interest

Compound Name: 4,4'-(1,3-Dimethylbutylidene)diphenol

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This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) data for **4,4'-(1,3-Dimethylbutylidene)diphenol**, a key organic compound with applications in various fields of chemical research. Due to the limited availability of public experimental NMR spectra for this specific molecule, this document presents a predicted NMR data set based on established chemical shift principles and comparison with structurally related bisphenol analogues. This guide is intended to serve as a reference for the validation of experimentally acquired data and to facilitate the structural elucidation of related compounds.

Structural Representation and Atom Numbering

The chemical structure of **4,4'-(1,3-Dimethylbutylidene)diphenol** is depicted below, with atoms systematically numbered to correspond with the NMR data assignments in the subsequent tables. This numbering scheme facilitates the clear association of spectral peaks with their respective nuclei within the molecule.

Figure 1. Chemical structure of **4,4'-(1,3-Dimethylbutylidene)diphenol** with atom numbering for NMR assignments.

Predicted and Comparative ¹H NMR Data

The following table summarizes the predicted ^1H NMR data for **4,4'-(1,3-Dimethylbutylidene)diphenol** and provides experimental data for selected, structurally related bisphenol compounds for comparison. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Assignment	Predicted ^1H NMR Data for 4,4'-(1,3-Dimethylbutylidene)diphenol	Experimental ^1H NMR Data for Bisphenol A	Experimental ^1H NMR Data for 4,4'-(1-Phenylethylidene)diphenol[1]	Experimental ^1H NMR Data for Bis(4-hydroxyphenyl) Sulfone[2]
Phenolic OH	~4.5-5.5 (s, 2H)	9.16 (s, 2H)	9.27 (s, 2H)	10.6 (s, 2H)
Aromatic H (ortho to OH)	~6.7-6.8 (d, J=8.5 Hz, 4H)	6.64 (d, J=8.5 Hz, 4H)	6.67 (d, 4H)	6.93 (d, 4H)
Aromatic H (meta to OH)	~7.0-7.1 (d, J=8.5 Hz, 4H)	6.98 (d, J=8.5 Hz, 4H)	7.03 (d, 4H)	7.74 (d, 4H)
Alkyl Protons				
C9-H ₂	~1.9-2.1 (m, 2H)	-	-	-
C10-H	~1.6-1.8 (m, 1H)	-	-	-
C8-H ₃	~1.3-1.4 (s, 3H)	1.56 (s, 6H)	2.02 (s, 3H)	-
C11, C12-H ₃	~0.8-0.9 (d, J=6.5 Hz, 6H)	-	-	-
Aromatic Protons (Phenyl Substituent)	-	-	7.17-7.24 (m, 5H)	-

Predicted and Comparative ^{13}C NMR Data

The table below presents the predicted ^{13}C NMR chemical shifts for **4,4'-(1,3-Dimethylbutylidene)diphenol**, alongside available experimental data for comparable bisphenol structures.

Assignment	Predicted ¹³ C NMR Data for 4,4'-(1,3-Dimethylbutylidene)diphenol	Experimental ¹³ C NMR Data for Bisphenol A	Experimental ¹³ C NMR Data for 4,4'-(Cyclohexylidene)bisphenol	Experimental ¹³ C NMR Data for 4,4'-Sulfonyldiphenol [3]
Aromatic C (ipso to OH)	~153-155	153.2	153.8	158.0
Aromatic C (ortho to OH)	~114-116	114.3	114.8	115.8
Aromatic C (meta to OH)	~127-129	127.8	128.2	128.9
Aromatic C (ipso to alkyl)	~142-144	143.9	143.6	135.0
Alkyl Carbons				
C7 (Quaternary)	~42-44	41.7	43.6	-
C8 (Methyl)	~29-31	31.0	-	-
C9 (Methylene)	~50-52	-	-	-
C10 (Methine)	~24-26	-	-	-
C11, C12 (Methyl)	~22-24	-	-	-
Cyclohexyl/Phenyl Carbons	-	-	37.1 (CH ₂), 26.2 (CH ₂), 22.8 (CH ₂)	-

Experimental Protocols

Detailed experimental protocols for the acquisition of the comparative NMR data are not fully available in the cited sources. However, standard NMR spectroscopic techniques are assumed to have been employed. Typically, samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and spectra are recorded on a high-field NMR spectrometer (e.g., 300, 400, or 500

MHz). Chemical shifts are referenced to an internal standard, most commonly TMS. For a definitive validation of the NMR data for **4,4'-(1,3-Dimethylbutylidene)diphenol**, it is recommended to acquire experimental spectra under controlled and fully documented conditions.

Discussion and Comparison

The predicted NMR data for **4,4'-(1,3-Dimethylbutylidene)diphenol** is based on the additive effects of its constituent chemical moieties. The aromatic region in the ^1H NMR spectrum is expected to show a typical AA'BB' system for the para-substituted phenol rings, similar to what is observed for Bisphenol A and other analogues. The chemical shifts of the phenolic hydroxyl protons can vary depending on the solvent and concentration due to hydrogen bonding.

The key differentiating features in the NMR spectra of these bisphenols arise from the nature of the bridging alkyl or functional group. In **4,4'-(1,3-Dimethylbutylidene)diphenol**, the aliphatic side chain is expected to give rise to a complex set of signals in the upfield region of the ^1H NMR spectrum. Specifically, a singlet for the methyl group at C8, a multiplet for the methylene protons at C9, a multiplet for the methine proton at C10, and a doublet for the two diastereotopic methyl groups at C11 and C12 are predicted. The complexity of the methylene and methine signals is due to spin-spin coupling with neighboring protons.

In the ^{13}C NMR spectrum, the chemical shifts of the aromatic carbons are largely influenced by the phenolic hydroxyl group and the alkyl substituent. The quaternary carbon of the dimethylbutylidene bridge (C7) is expected to have a chemical shift in the range of 42-44 ppm, which is comparable to the quaternary carbon in Bisphenol A. The remaining aliphatic carbons will appear at distinct chemical shifts in the upfield region, providing a unique fingerprint for this molecule.

By comparing the predicted data with the experimental data of the analogues, researchers can gain confidence in the assignment of their own experimental spectra of **4,4'-(1,3-Dimethylbutylidene)diphenol** and related structures. Any significant deviation from the predicted values may indicate the presence of impurities, a different isomeric form, or unexpected conformational effects.

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